molecular formula C11H10INO2 B2394472 Ethyl 5-iodo-1H-indole-2-carboxylate CAS No. 623918-49-0

Ethyl 5-iodo-1H-indole-2-carboxylate

Cat. No. B2394472
CAS RN: 623918-49-0
M. Wt: 315.11
InChI Key: KHKBULWACPNHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-iodo-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10INO2 . It forms a hydrogen-bonded dimer, with hydrogen bonding occurring between N atoms of the indole ring and the keto oxygen atoms .


Synthesis Analysis

The synthesis of indole derivatives, including Ethyl 5-iodo-1H-indole-2-carboxylate, has been a subject of research due to their prevalence in natural products and drugs . The synthesis process often involves alkylation of indole nitrogen, transesterification, and ester hydrolysis .


Molecular Structure Analysis

The molecular structure of Ethyl 5-iodo-1H-indole-2-carboxylate is characterized by an indole ring, which is a significant heterocyclic system found in natural products and drugs . The InChI code for this compound is 1S/C11H10INO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 .


Chemical Reactions Analysis

Ethyl 5-iodo-1H-indole-2-carboxylate can be used as a reactant for the synthesis of various biologically active compounds. For instance, it can be used for the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists .


Physical And Chemical Properties Analysis

Ethyl 5-iodo-1H-indole-2-carboxylate is a solid compound with a molecular weight of 315.11 . It should be stored at 4°C and protected from light .

Safety and Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 5-iodo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKBULWACPNHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-iodo-1H-indole-2-carboxylate

Synthesis routes and methods

Procedure details

Ethyl 3,5-diiodo-1H-indole-2-carboxylate (12.1 g, 26.4 mmol) was suspended in 250 mL of absolute ethanol, to which concentrated aqueous hydrogen chloride (22.0 mL, 264 mmol) was added. Zinc dust (17.3 g, 264 mmol) was added portionwise over 30 minutes. After stirring for 45 minutes, two additional portions of zinc were added slowly (5.2 and 4.4 g, 146 mmol). After stirring for 30 minutes, the mixture was poured into water and extracted four times with ethyl acetate. The combined organic extracts were washed once with aqueous saturated NaHCO3 and once with aqueous saturated NaCl. The organic extract was dried with Na2SO4, filtered and concentrated in vacuo. The residue was crystallized three times from hexanes and ethyl acetate, providing the title compound. The mother liquor was columned by flash chromatography (0 to 8% ethyl acetate in hexanes) to provide an additional amount of the title compound. HRMS (ES) exact mass calculated for C11H10INO2 (M+Na+): 377.9648. Found 377.9649.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
17.3 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

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